N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide
Description
N-[2-{[(4-Chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide is a synthetic sulfonamide-carboxamide hybrid compound characterized by a 4-fluorobenzenecarboxamide core, a 4-chlorophenyl sulfonylmethyl group at the ortho position, and a pyrrolidinylcarbonyl moiety at the para position of the central phenyl ring. Its molecular architecture combines sulfonamide and carboxamide functionalities, which are known to influence pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylmethyl]-4-(pyrrolidine-1-carbonyl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O4S/c26-20-6-10-22(11-7-20)34(32,33)16-19-15-18(25(31)29-13-1-2-14-29)5-12-23(19)28-24(30)17-3-8-21(27)9-4-17/h3-12,15H,1-2,13-14,16H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGBCUNRWFHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)F)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-4-fluorobenzenecarboxamide, also known by its CAS number 932240-85-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, supported by relevant data, case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of 484.0 g/mol. The structure features a sulfonyl group attached to a chlorophenyl moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN3O3S |
| Molecular Weight | 484.0 g/mol |
| CAS Number | 932240-85-2 |
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the chlorophenyl sulfonyl group suggests potential interactions with biological targets such as kinases or G-protein-coupled receptors.
Antimicrobial Properties
Sulfonamide compounds are traditionally known for their antimicrobial properties. A comparative analysis revealed that derivatives containing the sulfonamide moiety exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess similar properties.
Case Studies
- Case Study on Anticancer Efficacy : A case study involving a structurally related compound demonstrated significant tumor reduction in a murine model when administered at varying dosages. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells .
- Antimicrobial Activity Assessment : In vitro testing of related sulfonamide compounds showed effective inhibition of bacterial growth at concentrations as low as 10 µg/mL. This suggests that this compound could be evaluated for similar effects .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of any new drug candidate. Preliminary data suggest that sulfonamide derivatives typically exhibit moderate to high bioavailability and variable half-lives depending on their structural modifications.
| Parameter | Typical Values |
|---|---|
| Bioavailability | Moderate to High |
| Half-life | Varies (2-12 hours) |
| Toxicity Level | Generally Low |
Future Directions
Further research is warranted to elucidate the specific biological pathways affected by this compound. Future studies should focus on:
- In vivo studies to confirm anticancer efficacy.
- Mechanistic studies to understand interactions at the molecular level.
- Clinical trials to assess safety and efficacy in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related sulfonamide and carboxamide derivatives, focusing on substituent effects , physicochemical properties , and synthetic pathways . Key analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
Sulfonyl Group Placement: The target compound features a sulfonylmethyl linkage (4-chlorophenyl sulfonyl attached to a methyl group), reducing steric strain compared to analogs like 339105-42-9, where the sulfonyl is directly attached to the phenyl ring. This may enhance conformational flexibility for target binding .
Heterocyclic vs. Aromatic Cores: The thiophene ring in CAS 847414-37-3 () replaces the benzene ring seen in the target compound, which could alter electronic distribution and π-π stacking interactions with biological targets .
Physicochemical Properties
- Solubility : Fluorinated aromatic rings (e.g., 4-fluorobenzenecarboxamide) enhance lipophilicity, but the pyrrolidinyl group may counterbalance this by introducing polarity. Comparatively, the double sulfonamide in likely has higher aqueous solubility due to increased hydrogen-bonding capacity .
- Thermal Stability : The target compound’s predicted boiling point (~500°C, extrapolated from ) suggests higher thermal stability than simpler sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide (), which lacks fluorinated groups .
- Acid-Base Behavior : The pKa of ~12.23 (analog from ) indicates weak basicity, likely due to the pyrrolidine nitrogen. This contrasts with neutral sulfonamides in and .
Pharmacological Considerations
- Target Affinity : The 4-fluorobenzenecarboxamide moiety is common in kinase inhibitors (e.g., PARP, EGFR), suggesting the target compound may share similar mechanisms. The sulfonylmethyl group could mimic ATP’s phosphate in binding interactions .
- Metabolic Stability: Fluorine atoms and the pyrrolidine ring may reduce oxidative metabolism compared to non-fluorinated analogs like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
